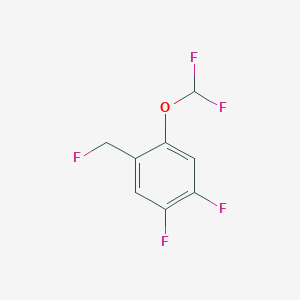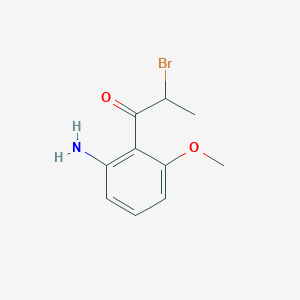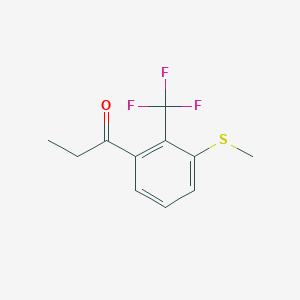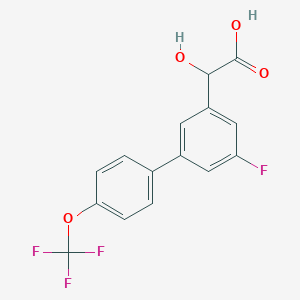
(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxy group.
科学研究应用
Chemistry
In chemistry, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The compound’s fluorine and trifluoromethoxy groups enhance its binding affinity to certain proteins or enzymes, modulating their activity. The hydroxyacetic acid moiety may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid: This compound shares a similar biphenyl core with fluorine and trifluoromethoxy substituents but differs in the presence of a boronic acid group instead of a hydroxyacetic acid moiety.
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)methanol: This compound has a similar structure but contains a methanol group instead of a hydroxyacetic acid moiety.
Uniqueness
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. The hydroxyacetic acid moiety further enhances its versatility, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H10F4O4 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC 名称 |
2-[3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI 键 |
DPBRFOXYPAPXIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(C(=O)O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


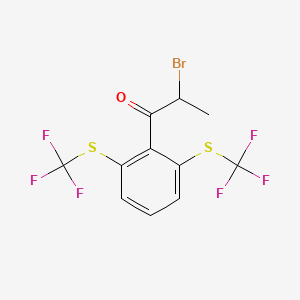
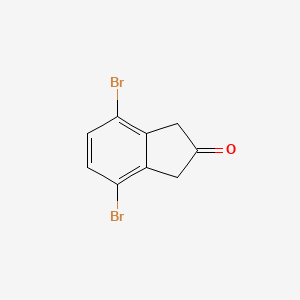
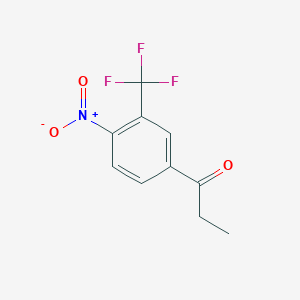
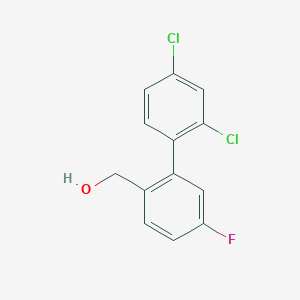
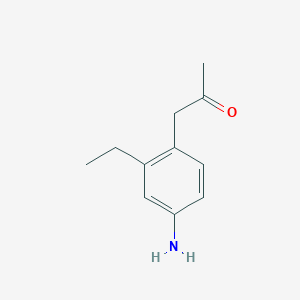

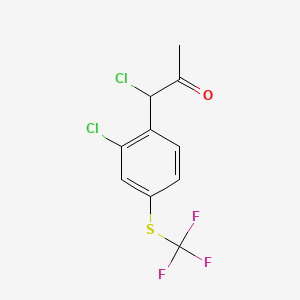
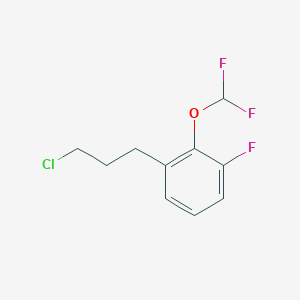

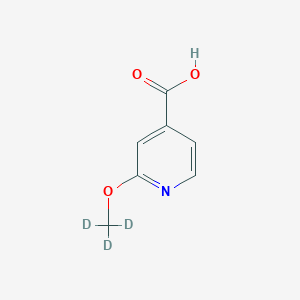
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
